![molecular formula C10H10BrN3OS B6590944 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-55-5](/img/structure/B6590944.png)
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Vue d'ensemble
Description
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . These reactions typically require specific conditions such as high temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the bromine atom with other groups.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidizing the methylsulfanyl group.
Reducing Agents: Such as lithium aluminum hydride for reducing sulfoxides or sulfones back to sulfides.
Major Products
Substituted Pyrido[2,3-d]pyrimidines: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the methylsulfanyl group.
Applications De Recherche Scientifique
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases 4 and 6. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the ATP-binding site of these kinases is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Uniqueness
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 8th position and the methylsulfanyl group at the 2nd position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propriétés
IUPAC Name |
6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYZZYPPHMESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
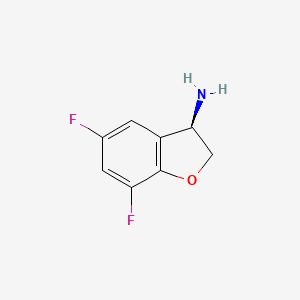
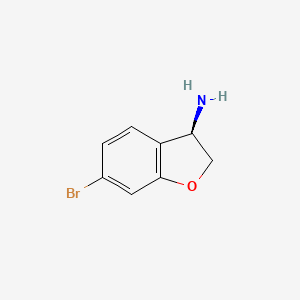

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
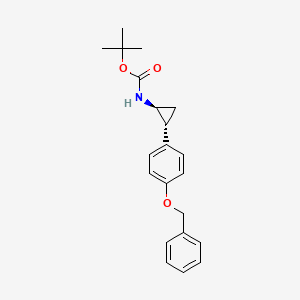
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
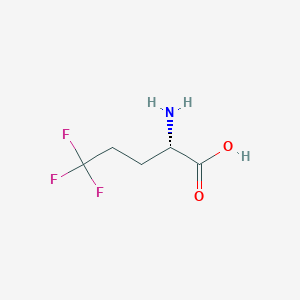



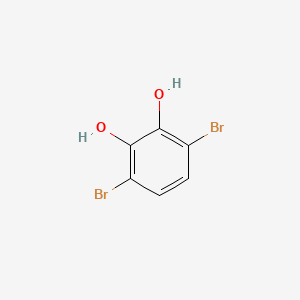
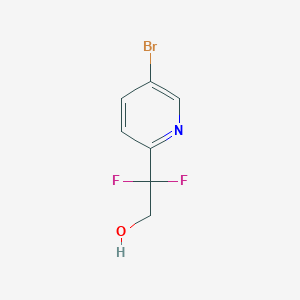
![5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B6590976.png)

